molecular formula C17H15N5O2S B10868838 Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

Cat. No.: B10868838
M. Wt: 353.4 g/mol
InChI Key: AXOMOWXBUJBVAZ-UHFFFAOYSA-N
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Description

This compound features an acetamide core linked to a phenyl ring substituted with a thioacetyl group connected to a 1-phenyl-1H-tetrazol-5-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, confers unique electronic and steric properties, while the thioether bridge enhances metabolic stability and influences binding interactions. Such structural motifs are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial, anticancer, or agrochemical applications .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]phenyl]acetamide

InChI

InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23)

InChI Key

AXOMOWXBUJBVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Azide-Cyclization Method

The most widely reported method involves the reaction of phenylisothiocyanate with sodium azide (NaN₃) in aqueous medium. The mechanism proceeds via a [3+2] cycloaddition between the isothiocyanate and azide, followed by intramolecular cyclization to form the tetrazole-thiol:

Phenylisothiocyanate+NaN₃H2O, reflux1-Phenyl-1H-tetrazole-5-thiol\text{Phenylisothiocyanate} + \text{NaN₃} \xrightarrow{\text{H}_2\text{O, reflux}} \text{1-Phenyl-1H-tetrazole-5-thiol}

Reaction Conditions :

  • Solvent: Water

  • Temperature: Reflux (100°C)

  • Time: 6–8 hours

  • Yield: 85–92%

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.60 (m, 5H, Ar-H), 3.95 (s, 1H, S-H).

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).

Synthesis of 4-(2-Chloroacetyl)Phenylacetamide

The second intermediate, 4-(2-chloroacetyl)phenylacetamide , is prepared through chloroacetylation of 4-aminophenylacetamide.

Chloroacetylation of 4-Aminophenylacetamide

4-Aminophenylacetamide is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to install the chloroacetyl group:

4-Aminophenylacetamide+ClCH2COClEt3N, CH2Cl24-(2-Chloroacetyl)phenylacetamide\text{4-Aminophenylacetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-(2-Chloroacetyl)phenylacetamide}

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 eq.)

  • Temperature: 0°C to room temperature

  • Time: 3–4 hours

  • Yield: 75–80%

Characterization Data :

  • ¹³C NMR (CDCl₃) : δ 169.2 (C=O, acetamide), 166.8 (C=O, chloroacetyl), 42.1 (CH₂Cl).

  • MS (ESI+) : m/z 241.1 [M+H]⁺.

Nucleophilic Substitution to Form the Thioether Linkage

The final step involves the coupling of 1-phenyl-1H-tetrazole-5-thiol with 4-(2-chloroacetyl)phenylacetamide via a nucleophilic substitution reaction.

Thiolate-Mediated Alkylation

The thiol group of the tetrazole is deprotonated using a mild base (e.g., potassium carbonate), generating a thiolate ion that displaces the chloride in the chloroacetyl intermediate:

1-Phenyl-1H-tetrazole-5-thiol+4-(2-Chloroacetyl)phenylacetamideK2CO3,DMFTarget Compound\text{1-Phenyl-1H-tetrazole-5-thiol} + \text{4-(2-Chloroacetyl)phenylacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (1.5 eq.)

  • Temperature: 60–70°C

  • Time: 12–16 hours

  • Yield: 65–72%

Optimization Notes :

  • Higher yields are achieved under anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

  • Catalytic iodide (e.g., KI) may accelerate the substitution.

Analytical and Spectroscopic Validation

The target compound is characterized using advanced spectroscopic techniques:

Technique Data
¹H NMR δ 2.15 (s, 3H, CH₃CO), 4.25 (s, 2H, SCH₂), 7.30–7.90 (m, 9H, Ar-H)
¹³C NMR δ 24.8 (CH₃CO), 40.2 (SCH₂), 168.5 (C=O), 170.1 (C=O)
IR 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (tetrazole ring)
MS m/z 385.2 [M+H]⁺ (calculated: 385.1)

Challenges and Mitigation Strategies

  • Thiol Oxidation : The intermediate tetrazole-thiol is prone to oxidation. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., ascorbic acid) minimizes disulfide formation.

  • Regioselectivity in Tetrazole Synthesis : The [3+2] cycloaddition may yield 1- or 2-substituted tetrazoles. Excess phenylisothiocyanate and controlled pH favor the 1-substituted product.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the final product.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat and mass transfer during the exothermic chloroacetylation step. Green solvents (e.g., cyclopentyl methyl ether) may replace DMF to enhance sustainability .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that certain derivatives of acetamide compounds exhibit significant anticonvulsant activity. For example, studies have shown that specific N-phenylacetamide derivatives demonstrated effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies highlighted the importance of the tetrazole ring in enhancing anticonvulsant efficacy .

Anticancer Properties

Recent investigations into N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have revealed promising anticancer activities. Compounds similar to Acetamide have shown percent growth inhibition (PGI) against various cancer cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Potential

The anti-inflammatory properties of acetamide derivatives have also been explored through molecular docking studies. Certain compounds have been identified as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that these compounds could be further developed for treating inflammatory diseases .

Case Study 1: Anticonvulsant Efficacy

A study synthesized several N-phenylacetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that some derivatives exhibited significant protective effects against seizures, particularly those with specific structural modifications that enhanced binding to neuronal voltage-sensitive sodium channels .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, a series of N-aryl compounds were tested against multiple cancer cell lines. The results showed substantial growth inhibition rates for specific derivatives, with one compound achieving an 86.61% PGI against the SNB-19 cell line. This highlights the therapeutic potential of structurally similar acetamides in oncology .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel/Cell LinePercent Growth Inhibition (%)
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideAnticonvulsantMES TestSignificant
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineAnticancerSNB-1986.61
Acetamide derivative with tetrazoleAnti-inflammatoryMolecular DockingPotential Inhibitor

Table 2: Structure-Activity Relationship Findings

Structural ModificationObserved ActivityComments
Addition of tetrazole ringEnhanced anticonvulsantCritical for binding to sodium channels
Fluorination at para positionIncreased potencyImproved selectivity
Substitution on phenyl ringVariable activityDependent on electronic properties

Mechanism of Action

The mechanism of action of N1-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogs

  • N-[4-(2H-Tetrazol-5-yl)phenyl]acetamide (): This simpler analog lacks the thioacetyl linker but retains the acetamide-tetrazole-phenyl framework. Studies indicate that the absence of the thioether group reduces lipophilicity (LogP ~1.5 vs. The tetrazole’s acidity (pKa ~4.5) remains critical for ionic interactions in biological systems .

Triazole/Thiazole-Based Derivatives

  • Compound 9a (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide. Replacing the tetrazole with a triazole-thiazole system increases molecular weight (MW: ~480 vs. ~410 for the target compound) and alters hydrogen-bonding capacity. The triazole’s lower acidity (pKa ~9.7) compared to tetrazole reduces ionic binding but enhances π-π stacking with aromatic residues .
  • VUAA1 ():
    Structure: Acetamide, N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-.
    This insect olfactory receptor agonist shares the thioether-acetamide-triazole motif. The pyridine substituent introduces basicity (pKa ~4.8), enhancing solubility in polar environments compared to the target compound’s phenyl-tetrazole group .

Sulfonamide and Sulfonyl Derivatives

  • N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (): Replacing the tetrazole-thioacetyl group with a sulfonamide-thiadiazole system increases polarity (PSA: 137.67 vs. ~110 for the target compound) and reduces LogP (3.09 vs. ~3.5). The sulfonamide group enhances hydrogen-bond donor capacity, favoring interactions with proteases or kinases .

Imidazole/Benzimidazole Hybrids

  • Compound 10 (): Structure: N-[4-(Benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide.

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Melting Point (°C)
Target Compound ~410 ~3.5 ~110 Not reported
N-[4-(2H-Tetrazol-5-yl)phenyl]acetamide 219.2 1.5 89.1 215–217
Compound 9a 479.5 3.8 121 167–169
VUAA1 387.5 3.2 98.5 Not reported
Compound 10 453.9 4.1 132 225–227

Key Structural and Functional Insights

  • Tetrazole vs. Triazole : Tetrazoles offer stronger acidity for ionic interactions, while triazoles provide better π-stacking and metabolic stability .
  • Thioether Linker : Enhances lipophilicity and resistance to oxidative degradation compared to ether or amine linkers .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) improve target binding in anticancer agents, whereas alkyl/aryl groups optimize bioavailability in agrochemicals .

Biological Activity

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- (commonly referred to as the compound ) is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H15N5O2SC_{17}H_{15}N_5O_2S and a molecular weight of 353.4 g/mol. Its structure includes a tetrazole ring which is often associated with various pharmacological activities. The presence of sulfur in the thioacetyl group may also play a significant role in its reactivity and biological interactions .

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been shown to possess activity against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth through interference with metabolic pathways or by disrupting cell wall synthesis .

2. Anticancer Potential
Studies have demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analyses reveal that the presence of certain substituents on the phenyl rings enhances cytotoxicity against cancer cell lines. In vitro assays using MTT assays have shown promising results where compounds similar to the one exhibited IC50 values comparable to established chemotherapeutics .

3. Neuroprotective Effects
Recent studies suggest that tetrazoles may also provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of tetrazole derivatives for their antimicrobial activity. The results indicated that specific modifications to the compound's structure significantly enhanced its effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating groups showed superior activity compared to those lacking such modifications .

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives of the compound and tested them against various cancer cell lines including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia). The most active derivative demonstrated an IC50 value below 10 µM, indicating potent cytotoxicity .

Data Table: Summary of Biological Activities

Activity Type Mechanism IC50/Effectiveness References
AntimicrobialInhibition of cell wall synthesisIC50 < 20 µg/mL
AnticancerInduction of apoptosisIC50 < 10 µM
NeuroprotectiveModulation of neurotransmitter systemsNot specified

Chemical Reactions Analysis

Tetrazole Ring

The 1-phenyltetrazole moiety participates in:

  • Cycloadditions : Acts as a dipolarophile in Huisgen azide-alkyne cycloadditions (CuAAC), forming triazole hybrids .

  • Metal Coordination : Binds transition metals (e.g., Cu, Ni) via nitrogen lone pairs, enabling catalytic applications .

  • Acid/Base Sensitivity : Protonates at pH < 4, forming a cationic species; deprotonates above pH 9 .

Thioether Linkage

  • Oxidation : Reacts with H2_2O2_2 or mCPBA to form sulfoxide (R-SO) or sulfone (R-SO2_2).

  • Nucleophilic Substitution : Displaces the sulfur atom with amines or alkoxides under basic conditions .

Acetamide Group

  • Hydrolysis : Cleaved by strong acids (e.g., HCl) or bases (e.g., NaOH) to yield 4-aminophenyl derivatives.

  • Acylation : Reacts with acid chlorides to form N-acylated products .

Reaction Pathways and Byproducts

Reaction Type Conditions Products Byproducts
Thioether OxidationH2_2O2_2 (30%), RT, 2hSulfoxide (90%), Sulfone (10%)Disulfides (<5%)
Tetrazole AlkylationR-X, K2_2CO3_3, DMF, 60°CN-Alkylated tetrazole derivatives Unreacted starting material
Acetamide Hydrolysis6M HCl, reflux, 6h4-Aminophenylacetic acidAmmonia, Acetic acid

Comparative Reactivity of Structural Analogs

Analog Key Functional Groups Notable Reactions
N-(3-fluoro-4-methylphenyl)-2-(1-phenyltetrazol-thio)acetamideFluorophenyl, tetrazoleEnhanced electrophilic substitution at fluorine
N-(4-nitrophenyl)-2-(1-phenyltetrazol-thio)acetamideNitrophenyl, tetrazoleNitro reduction to amine under H2_2/Pd-C
N-(3-acetylphenyl)-2-(1-phenyltetrazol-thio)acetamideAcetylphenyl, tetrazoleKetone condensation with hydrazines

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing phenyl isocyanate and sulfur oxides.

  • Photodegradation : UV light (254 nm) cleaves the thioether bond, forming disulfides and acetophenone derivatives.

Q & A

Q. How can researchers optimize the synthesis of Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- to improve yield and purity?

Methodological Answer: Synthetic optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example:

  • Catalysts: Zeolite (Y-H) and pyridine are effective for facilitating coupling reactions in thioacetamide derivatives, as demonstrated in triazole-thioacetamide synthesis (e.g., 85–92% yields) .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thioether bond formation .
  • Purification: Recrystallization from ethanol or methanol ensures high purity (>95%), validated via elemental analysis and spectroscopic data .

Q. Table 1: Key Reaction Parameters for Acetamide Derivatives

ParameterOptimal ConditionReference
CatalystZeolite (Y-H) + pyridine
SolventDMF or ethanol
Temperature150°C (reflux)
Purification MethodEthanol recrystallization

Q. What spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms aromatic proton environments (δ 7.2–8.1 ppm) and acetyl/thioether linkages (δ 2.1–2.5 ppm for CH₃CO) .
  • Elemental Analysis: Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
  • X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between tetrazole and acetamide groups) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

  • PPE: Gloves, lab coats, and goggles to prevent skin/eye contact (toxicological risks noted in thioacetamide analogs) .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts .
  • Storage: Airtight containers in cool, dry conditions (degradation risks at >25°C) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or tetrazole moieties to modulate electronic effects .
  • Docking Studies: Use software (e.g., AutoDock) to predict binding affinities toward targets (e.g., enzymes like α-glucosidase), guided by crystallographic data .
  • Biological Assays: Test antimicrobial activity via MIC assays or antiproliferative effects using MTT assays on cancer cell lines (IC₅₀ values reported for thiazole-acetamide analogs) .

Q. Table 2: Example SAR Findings from Analogous Compounds

Derivative ModificationBiological Activity (IC₅₀/µM)Reference
4-Fluorophenyl substituent12.3 (Anticancer)
4-Bromophenyl substituent8.7 (Antimicrobial)

Q. What methodologies assess the stability and degradation pathways under various conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Kinetic Analysis: Fit degradation data to first-order models to calculate half-life (e.g., t₁/₂ = 24 h at pH 7.4) .
  • Mass Spectrometry: Identify degradation products (e.g., hydrolyzed acetamide or oxidized tetrazole) .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line specificity, solvent/DMSO concentrations) across studies .
  • Dose-Response Validation: Replicate experiments with standardized protocols (e.g., NIH/WHO guidelines) .
  • Computational Validation: Use molecular dynamics simulations to confirm whether structural variations (e.g., substituent position) alter target binding .

Q. What strategies develop HPLC or MS methods for quantifying the compound in complex matrices?

Methodological Answer:

  • Column Selection: C18 columns with 5 µm particle size for resolving polar metabolites .
  • Mobile Phase: Acetonitrile/water (70:30 v/v) + 0.1% formic acid enhances ionization in ESI-MS .
  • Calibration: Linear range of 0.1–100 µg/mL (R² > 0.99) validated via spiked plasma samples .

Q. What approaches determine crystal structure and conformational dynamics using X-ray crystallography?

Methodological Answer:

  • Crystallization: Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) structures .
  • Refinement: SHELXL software refines thermal parameters and validates hydrogen bonding (e.g., N-H···O interactions stabilize the acetamide group) .

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